Sodium Propionate, FCC Grade: A Toxicological and Safety Assessment for Researchers
Sodium Propionate, FCC Grade: A Toxicological and Safety Assessment for Researchers
A comprehensive technical guide for scientists and drug development professionals on the safety, toxicology, and metabolic fate of Food Chemicals Codex (FCC) grade sodium propionate.
Introduction
Sodium propionate, the sodium salt of propionic acid, is a widely utilized compound, primarily known for its function as a preservative in the food and feed industries.[1][2][3] Its designation as FCC grade signifies that it meets the stringent standards for purity and quality set forth by the Food Chemicals Codex, making it suitable for applications in food, beverage, and nutritional supplements.[1][3] For researchers, scientists, and drug development professionals, a thorough understanding of the safety and toxicological profile of any compound is paramount. This guide provides an in-depth analysis of the safety data, toxicological endpoints, and metabolic pathways of sodium propionate, grounded in authoritative sources and established testing protocols.
This document will delve into the regulatory standing of sodium propionate, its metabolic journey within the body, and a detailed examination of its toxicological profile. Furthermore, it will present a practical, step-by-step experimental protocol for a key toxicity study, offering insights into the causality behind the experimental design.
Regulatory Landscape and Chemical Properties
Sodium propionate (C₃H₅NaO₂) is recognized for its high solubility in water and its characteristic as a colorless, crystalline powder.[1] Its primary function in many applications is as a mold and rope inhibitor.[2]
Regulatory Standing:
In the United States, sodium propionate is affirmed as Generally Recognized as Safe (GRAS) by the Food and Drug Administration (FDA) for use as a direct human food ingredient.[4][5][6][7] This status allows its use in various food categories, including baked goods, cheeses, and nonalcoholic beverages, with no limitation other than current good manufacturing practice.[7]
Similarly, the European Food Safety Authority (EFSA) has repeatedly evaluated the safety of propionic acid and its salts, including sodium propionate, and has concluded that they do not pose a safety concern for consumers at the currently authorized uses and use levels.[8][9] A recent re-evaluation in August 2024 by EFSA for its use as a feed additive for all terrestrial animals reaffirmed its safety for the target species, consumers, and the environment.[10][11][12]
Table 1: Chemical and Physical Properties of Sodium Propionate, FCC
| Property | Value | Source |
| Chemical Formula | C₃H₅NaO₂ | [4] |
| CAS Registry Number | 137-40-6 | [4] |
| Molecular Weight | 96.06 g/mol | |
| Appearance | White or colorless, transparent crystals or granular, crystalline powder | [1] |
| Solubility in Water | 1 g in about 1 mL at 25°C | [1] |
| pH (1:10 aqueous solution) | 8.0 - 10.5 | [1] |
| Assay (dried) | ≥ 99.0% | [1] |
The Metabolic Fate of Propionate
Upon ingestion, sodium propionate dissociates, and the propionate anion enters the body's metabolic pathways. Propionate is a naturally occurring short-chain fatty acid and a normal intermediate in mammalian metabolism.[13] Its metabolism is a well-understood process, primarily occurring in the liver.
The canonical pathway for propionate metabolism involves its conversion to succinyl-CoA, which then enters the Krebs cycle (citric acid cycle) for energy production.[13][14] This process is crucial for the catabolism of various substrates, including odd-chain fatty acids, certain amino acids (isoleucine, valine, threonine, and methionine), and cholesterol.[13]
Recent research has also identified an anabolic pathway where two three-carbon propionate units can condense to form a six-carbon metabolite, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA).[13] Pathological defects in propionate metabolism can lead to serious inherited disorders like propionic acidemia, highlighting the importance of this metabolic pathway.[13] However, for individuals with normal metabolic function, propionate is efficiently metabolized. Dysregulation of propionate metabolism has been linked to various metabolic diseases, aging, and cancer.[15]
Toxicological Profile of Sodium Propionate
The safety of sodium propionate has been extensively evaluated through numerous toxicological studies. The consensus from regulatory bodies and scientific literature is that it has a low order of toxicity.
Acute Toxicity:
Acute toxicity studies are designed to assess the adverse effects that occur within a short time following the administration of a single large dose of a substance. For sodium propionate, the acute toxicity is low.
Table 2: Acute Toxicity Data for Sodium Propionate
| Route | Species | LD50 | Source |
| Oral | Rat | >6,500 mg/kg | [16] |
| Dermal | Rabbit | 1640 mg/kg | [17] |
| Dermal | Rat | >2,000 mg/kg | [16] |
The high oral LD50 value in rats indicates that a very large quantity of sodium propionate would be required to cause acute toxic effects.[16]
Irritation and Sensitization:
Sodium propionate is considered to be an irritant to the eyes and respiratory system.[10][11][12][17] It may also cause skin irritation in some individuals.[17] However, it is not considered to be a skin sensitizer, meaning it is unlikely to cause an allergic skin reaction.[10][11][12]
Sub-chronic and Chronic Toxicity:
Repeated dose toxicity studies are crucial for evaluating the potential health effects of long-term exposure. In a 90-day study in dogs, the No-Observed-Adverse-Effect Level (NOAEL) for propionic acid was determined to be 0.3% in the diet.[9] The Lowest-Observed-Adverse-Effect Level (LOAEL) was 1% in the diet, based on reversible epithelial hyperplasia in the esophagus.[9] It is important to note that forestomach hyperplasia observed in long-term rodent studies is not considered relevant to humans as humans do not have a forestomach.[9]
Genotoxicity and Carcinogenicity:
Genotoxicity assays are performed to determine if a substance can cause damage to genetic material. Sodium propionate has been found to be negative in genotoxicity tests, such as the OECD 471 bacterial reverse mutation test.[16] There is no evidence to suggest that sodium propionate is carcinogenic.[9][16]
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)
To provide a practical understanding of toxicological evaluation, this section details a step-by-step protocol for an acute oral toxicity study using the Up-and-Down Procedure (UDP), as outlined in OECD Test Guideline 425.[18] This method is favored for its use of a minimal number of animals while still providing a statistically robust estimate of the LD50.[18]
The Causality Behind the UDP: The UDP is a sequential dosing method where the outcome of the previously dosed animal determines the dose for the next. This iterative approach allows for a more precise estimation of the LD50 with fewer animals compared to traditional methods. The choice of starting dose is critical and is based on existing data to minimize animal use and distress.
Protocol Steps:
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Test Substance Preparation:
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Prepare a solution or suspension of Sodium Propionate, FCC grade, in a suitable vehicle (e.g., distilled water). The concentration should be calculated to allow for the administration of the desired dose in a volume that does not exceed 1 ml/100g body weight for rodents.
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-
Animal Selection and Acclimatization:
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Select healthy, young adult female rats (as they are generally considered the more sensitive sex).
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Acclimatize the animals to the laboratory conditions for at least 5 days prior to dosing.
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-
Dose Selection:
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Based on existing data, select a starting dose. For a substance with low expected toxicity like sodium propionate, a starting dose of 2000 mg/kg may be appropriate.
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The dose progression factor is typically 3.2.
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-
Dosing Procedure:
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Fast the animal overnight prior to dosing.
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Administer the selected dose of the test substance by oral gavage.
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Provide food shortly after dosing.
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-
Observation:
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Observe the animal for signs of toxicity immediately after dosing and periodically for the first 24 hours, with special attention during the first 4 hours.
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Continue observations daily for a total of 14 days.
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-
Dose Adjustment for Subsequent Animals:
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If the animal survives, the dose for the next animal is increased by the progression factor.
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If the animal dies, the dose for the next animal is decreased by the progression factor.
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A time interval of at least 48 hours is maintained between dosing of individual animals to allow for the observation of the outcome.[18]
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-
Termination and Necropsy:
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At the end of the 14-day observation period, surviving animals are humanely euthanized.
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All animals (those that died during the study and those euthanized at the end) undergo a gross necropsy.
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-
Data Analysis and LD50 Estimation:
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The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes (survival or death).
-
Sources
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- 2. univarsolutions.com [univarsolutions.com]
- 3. labdepotinc.com [labdepotinc.com]
- 4. eCFR :: 21 CFR Part 184 Subpart B -- Listing of Specific Substances Affirmed as GRAS [ecfr.gov]
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- 6. archives.federalregister.gov [archives.federalregister.gov]
- 7. 21 CFR § 184.1784 - Sodium propionate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. openagrar.de [openagrar.de]
- 10. echemi.com [echemi.com]
- 11. Assessment of the feed additive consisting of sodium propionate for all terrestrial animal species for the renewal of its authorisation (BASF SE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Propanoate Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. The emerging role of dysregulated propionate metabolism and methylmalonic acid in metabolic disease, aging, and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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